molecular formula C5H11NO B13919145 Valinal

Valinal

Cat. No.: B13919145
M. Wt: 101.15 g/mol
InChI Key: DVOFEOSDXAVUJD-RXMQYKEDSA-N
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Description

While direct references to "Valinal" are absent in the provided evidence, L-valine (C₅H₁₁NO₂) is a branched-chain amino acid (BCAA) critical in protein synthesis and metabolic regulation . Its classification under "Valine and derivatives" suggests that this compound may share structural or functional similarities with valine, such as a branched aliphatic side chain or involvement in biochemical pathways like the mammalian target of rapamycin (mTOR) signaling . Valine's CAS number (72-18-4), PubChem ID (6287), and role in industrial applications (e.g., polymeric ionic liquids in ) provide a foundation for inferring this compound's properties .

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(2S)-2-amino-3-methylbutanal

InChI

InChI=1S/C5H11NO/c1-4(2)5(6)3-7/h3-5H,6H2,1-2H3/t5-/m1/s1

InChI Key

DVOFEOSDXAVUJD-RXMQYKEDSA-N

Isomeric SMILES

CC(C)[C@@H](C=O)N

Canonical SMILES

CC(C)C(C=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Valinal can be synthesized through various methods. One common approach involves converting Boc-valine into the corresponding Weinreb amide using activation by Staab’s reagent (1,1′-carbonyldiimidazole). The Weinreb amide is then reduced with lithium aluminium hydride (LiAlH4) to produce Boc-valinal . Another method involves the use of microbial cell factories, where metabolic engineering of organisms like Corynebacterium glutamicum is employed to produce L-Valine .

Industrial Production Methods: Industrial production of this compound primarily relies on fermentation processes using model organisms. These processes involve optimizing metabolic pathways to achieve high yields of L-Valine. The production process often faces challenges due to metabolic imbalances in recombinant strains, but advances in metabolic engineering have helped address these issues .

Scientific Research Applications

Mechanism of Action

Valinal exerts its effects by activating the PI3K/Akt1 signaling pathway and inhibiting the activity of arginase to increase the expression of nitric oxide (NO). This enhances the phagocytosis of macrophages to drug-resistant pathogens. This compound also serves as a precursor for the synthesis of neurotransmitters, such as gamma-aminobutyric acid (GABA), which regulates brain activity and promotes relaxation .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property This compound (Inferred) L-Valine L-Leucine L-Isoleucine
CAS Number N/A 72-18-4 61-90-5 73-32-5
Molecular Formula C₅H₁₁NO₂ (assumed) C₅H₁₁NO₂ C₆H₁₃NO₂ C₆H₁₃NO₂
Molecular Weight (g/mol) 117.15 (assumed) 117.15 131.17 131.17
Side Chain Structure Branched Branched (isopropyl) Branched (isobutyl) Branched (sec-butyl)
Solubility (Water) Moderate 85 g/L (25°C) 22 g/L (25°C) 34 g/L (25°C)
Role in Metabolism mTOR activation mTOR activation mTOR activation mTOR activation

Key Findings :

  • Branching Differences : this compound and valine share an isopropyl side chain, whereas leucine and isoleucine have longer or differently branched side chains. This impacts solubility and protein binding affinity .
  • Metabolic Roles : All BCAAs activate mTOR, but valine is less potent than leucine in stimulating muscle protein synthesis .

Functional Analogues

Polymeric Ionic Liquids (PILs) Derived from Valine

Valine-based PILs exhibit high selectivity in CO₂ capture compared to PILs derived from alanine or glycine due to steric effects from the branched side chain . For example:

  • CO₂/N₂ Selectivity : Valine PILs = 45.2 vs. Alanine PILs = 32.1 .
  • Thermal Stability : Valine PILs degrade at 280°C, outperforming linear-chain analogs .

Analytical Techniques for Differentiation

  • Volatile Compound Analysis : Multivariate analysis (e.g., F-score clustering) distinguishes valine derivatives from leucine/isoleucine derivatives based on spectral data .
  • 13C-NMR Spectroscopy : this compound’s methyl group resonances occur at δ 19.5 ppm, contrasting with leucine’s δ 22.1 ppm .

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